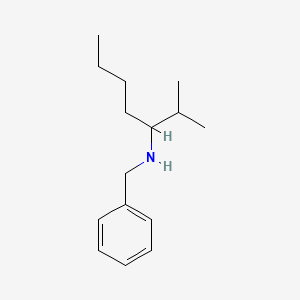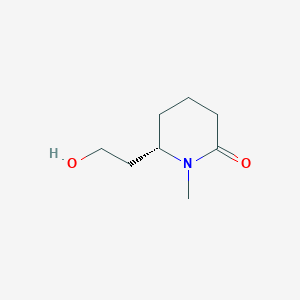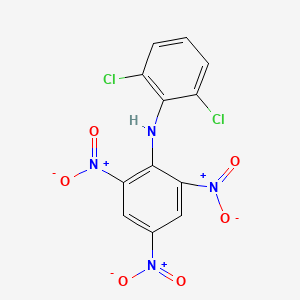
N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline: is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of two chlorine atoms and three nitro groups attached to an aniline ring, making it a highly substituted aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,6-dichlorophenyl)aniline. The process begins with the preparation of N-(2,6-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The presence of chlorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of N-(2,6-dichlorophenyl)-2,4,6-triaminoaniline.
Scientific Research Applications
Chemistry: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. The presence of nitro and chlorine groups can influence the compound’s interaction with biological targets, making it a subject of interest in medicinal chemistry.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,6-Dichlorophenyl)-2,4,6-trinitrotoluene
- N-(2,6-Dichlorophenyl)-2,4,6-trinitrophenol
- N-(2,6-Dichlorophenyl)-2,4,6-trinitrobenzene
Uniqueness: N-(2,6-Dichlorophenyl)-2,4,6-trinitroaniline stands out due to its specific substitution pattern, which imparts unique reactivity and properties
Properties
CAS No. |
63033-88-5 |
|---|---|
Molecular Formula |
C12H6Cl2N4O6 |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(14)11(7)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H |
InChI Key |
IJQNLZBBMVXKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


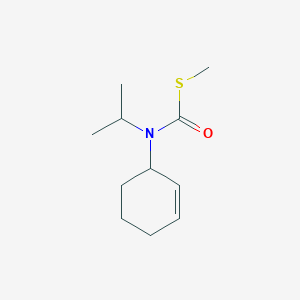
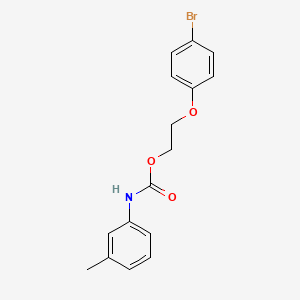
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
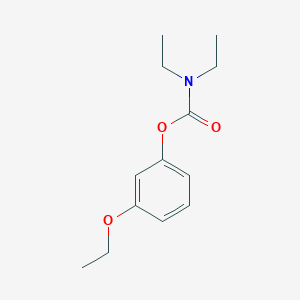
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
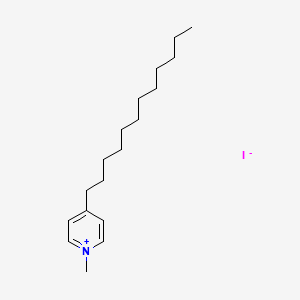
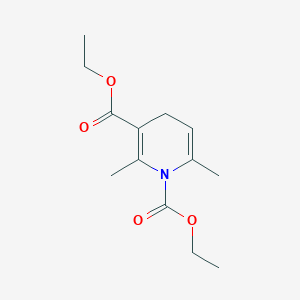
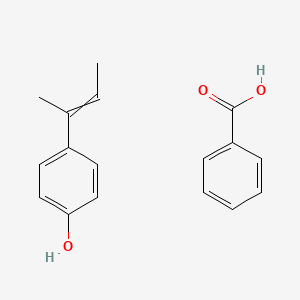


![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)
